![molecular formula C9H7NO2 B3031530 Phenylacetyl isocyanate CAS No. 4461-27-2](/img/structure/B3031530.png)
Phenylacetyl isocyanate
Overview
Description
Synthesis Analysis
The synthesis of isocyanates, including Phenylacetyl isocyanate, is of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . A catalytic amount of N-methylimidazole (NMI) accelerated a mild one-pot synthesis of aromatic and aliphatic carbamates via the Lossen rearrangement .
Molecular Structure Analysis
The molecular structure of isocyanates, including Phenylacetyl isocyanate, is a subject of ongoing research . The cyclotrimerization energy for phenyl isocyanate was shown to have significantly deviated from the linear relationship observed for the alkyl-substituted isocyanurates .
Chemical Reactions Analysis
The reactions between substituted isocyanates and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance . Hydrolysis can occur across both the N-C and C-O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of isocyanates, including Phenylacetyl isocyanate, are a subject of ongoing research . Isocyanates are known for their excellent mechanical, chemical, and physical properties, mainly abrasion resistance, durability, and tensile strength .
Scientific Research Applications
- It has been employed in the synthesis of various bioactive compounds, including antiviral agents, antimicrobial drugs, and anti-inflammatory molecules .
- The elimination of phosgene (a toxic compound used in traditional PU synthesis) is a key goal in developing environmentally friendly “green” PUs. Biomass-derived isocyanates, including phenylacetyl isocyanate, contribute to this effort .
Pharmaceutical Synthesis and Medicinal Chemistry
Cancer Research and Treatment
Polyurethane Industry
Predictive Modeling and Reactivity Characterization
Mechanism of Action
Target of Action
Phenylacetyl isocyanate, like other isocyanates, is a reactive chemical that exhibits strong chemical reactivity due to the N=C=O group which contains two double bonds . The primary targets of isocyanates are molecules with active hydrogen atoms, such as alcohols, phenols, and amines . These compounds can react with isocyanates to form carbamates and ureas .
Biochemical Pathways
It’s known that isocyanates are involved in the production of polyurethanes, which are useful polymers in a large variety of technical and consumer products .
Pharmacokinetics
The principles of pharmacokinetics apply to all drugs and chemicals, including phenylacetyl isocyanate . These principles include absorption, distribution, metabolism, and excretion (ADME). The bioavailability of a compound like phenylacetyl isocyanate would depend on these factors, as well as its chemical properties and the route of administration .
Result of Action
The result of the action of phenylacetyl isocyanate depends on its reaction with its targets. For example, it can react with alcohols to form carbamates, or with amines to form ureas . These reactions can have various molecular and cellular effects, depending on the specific targets and the resulting compounds.
Action Environment
The action of phenylacetyl isocyanate, like other isocyanates, can be influenced by environmental factors. For example, isocyanates are reactive chemicals that can be handled without problems in manufacturing or technical environments . They can react with water, which can affect their action, efficacy, and stability .
Safety and Hazards
Isocyanates are potent respiratory and skin sensitisers and a common cause of asthma and allergic contact dermatitis . Direct skin contact can also cause marked inflammation . Workers potentially exposed to isocyanates who experience persistent or recurring eye irritation, nasal congestion, dry or sore throat, cold-like symptoms, cough, shortness of breath, wheezing, or chest tightness should see a physician knowledgeable in work-related health problems .
properties
IUPAC Name |
2-phenylacetyl isocyanate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-10-9(12)6-8-4-2-1-3-5-8/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTUNIMBRXGDKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482835 | |
Record name | phenylacetyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylacetyl isocyanate | |
CAS RN |
4461-27-2 | |
Record name | phenylacetyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.